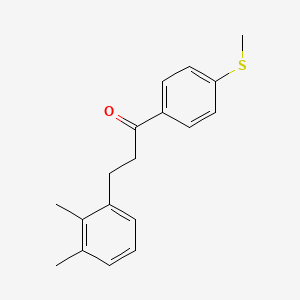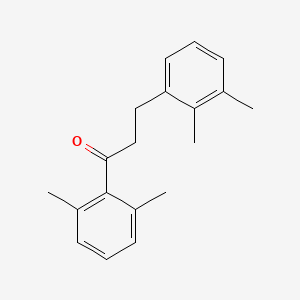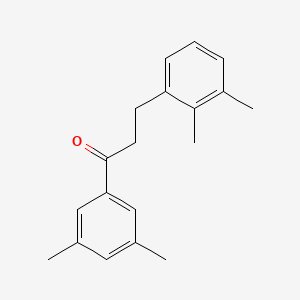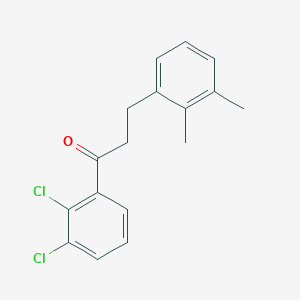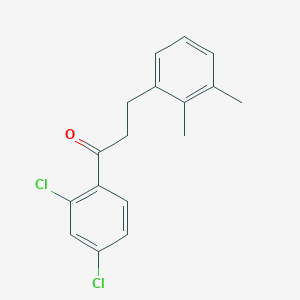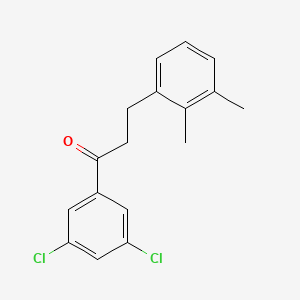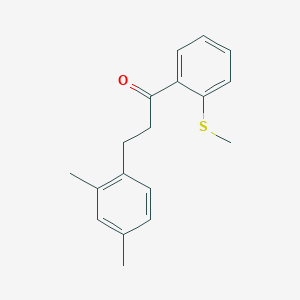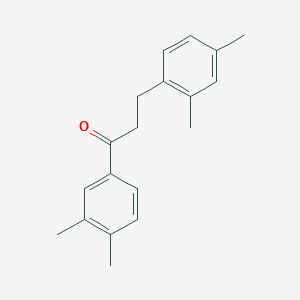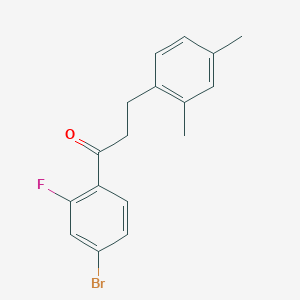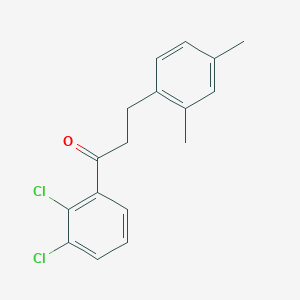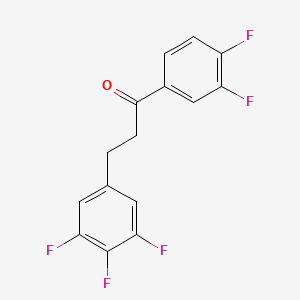
3',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone
Vue d'ensemble
Description
“3’,4’-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone” is a chemical compound with the molecular formula C15H9F5O . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a propiophenone group with fluorine substitutions at specific positions . The molecular weight is 300.22300 .Physical And Chemical Properties Analysis
This compound has a density of 1.369g/cm3 and a boiling point of 369.2ºC at 760 mmHg . Other physical and chemical properties such as its melting point are not specified in the available resources.Applications De Recherche Scientifique
Antipathogenic Activity
A study conducted by Limban, Marutescu, & Chifiriuc (2011) synthesized and characterized a range of acylthioureas, including derivatives related to 3',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone. These compounds demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. The study highlights the potential of these derivatives in developing novel antimicrobial agents with antibiofilm properties.
Structural Analysis
Research by Allen, Trotter, & Rogers (1971) explored the molecular structure of isomers of 3',4'-Difluoro-2-hydroxyiminopropiophenone, closely related to the compound . The study found differences in biological activities between the isomers and provided detailed insights into their molecular arrangements.
Polymer Science
The development of hyperbranched poly(arylene ether sulfone)s using related compounds was described by Himmelberg & Fossum (2005). This study illustrates the application of these compounds in creating materials with potential for various industrial applications, due to their thermal stability and molecular weights.
Optoelectronic Properties
Studies on the optical and dielectric properties of polymers, involving compounds similar to 3',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone, were conducted by researchers like Jang et al. (2007). These studies are crucial in understanding how such compounds contribute to the development of materials with unique electronic properties, useful in various technological applications.
Fluorescent pH Probes
Baruah et al. (2005) conducted a study on BODIPY-based hydroxyaryl derivatives, which are structurally related to the compound in focus. They developed fluorescent probes excitable with visible light, showcasing the potential of such compounds in biological and chemical sensing applications.
Electroluminescent Devices
Fink et al. (1997) reported the synthesis and characterization of aromatic poly(1,3,5-triazine-ether)s for electroluminescent devices. This research is significant for understanding how derivatives of 3',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone can be utilized in advanced electronic applications.
Electronic Properties in Polymer Films
Research on the electronic properties of polymer films, specifically addressing compounds related to 3',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone, was conducted by Levi et al. (2004). This research is crucial for the development of materials with specific electronic characteristics for use in technology and industry.
Propriétés
IUPAC Name |
1-(3,4-difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F5O/c16-10-3-2-9(7-11(10)17)14(21)4-1-8-5-12(18)15(20)13(19)6-8/h2-3,5-7H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAVYQVFLWISJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645035 | |
| Record name | 1-(3,4-Difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898778-64-8 | |
| Record name | 1-(3,4-Difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




